{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-8-9-2-1-7-6(5)9/h3,7,10H,1-2,4H2 |
InChI Key |
OGWYCDJTCDCKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)CO)N1 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cross-Dehydrogenative Coupling of N-Amino-2-iminopyridines with β-Ketoesters
- Reactants: N-amino-2-iminopyridines (e.g., 1a–f ) and β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate).
- Conditions: Ethanol as solvent, acetic acid (6 equivalents), molecular oxygen (O₂) atmosphere, temperature ~130°C, reaction time ~18 hours.
- Outcome: Formation of pyrazolo[1,5-a]pyridine derivatives (4a–v ).
- Acetic acid acts as a promoter facilitating oxidative C(sp³)–C(sp²) coupling.
- Molecular oxygen serves as the green oxidant.
- Dehydrative cyclization yields the fused heterocyclic structure.
(Note: The yields increase significantly under oxygen atmosphere, confirming the oxidative CDC pathway.)
Use of Alternative β-Dicarbonyl Compounds
Other β-dicarbonyl compounds such as methyl propionylacetate, acetylacetone, and cyclic diketones (dimedone, 1,3-cyclohexanedione) have been employed under similar conditions to produce related heterocyclic frameworks, which can be further functionalized to obtain the target {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol .
Reaction Summary:
- Conditions: Ethanol solvent, acetic acid (6 equivalents), O₂ atmosphere, 130°C, 18 hours.
- Products: Various substituted pyrazolopyridines and indazoles with yields often exceeding 80%.
Cyclization to Imidazole Derivatives
Following the CDC reactions, subsequent steps involve reduction or functional group transformations to introduce the methanol moiety at the 7-position of the heterocycle. These steps often include:
- Hydrogenation or reduction of the imidazole ring to introduce the methanol group.
- Oxidative transformations to convert precursor alcohols into the desired {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol .
Notes on Reaction Conditions and Optimization
- Solvent Choice: Ethanol is preferred due to its green profile and ability to facilitate oxidative coupling.
- Oxidant: Molecular oxygen is the oxidant of choice, providing high atom economy and environmental benefits.
- Acid Promoters: Acetic acid enhances the reaction efficiency; higher equivalents (up to 6) improve yields, while stronger acids like TFA or p-TSA are less effective.
- Temperature: Elevated temperatures (~130°C) are necessary for efficient cyclization.
- Atmosphere: Oxygen atmosphere significantly enhances yields compared to air or inert atmospheres.
Data Summary and Comparative Analysis
| Preparation Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cross-dehydrogenative coupling | N-amino-2-iminopyridines + β-ketoesters | Ethanol, acetic acid, O₂, 130°C | Up to 94% | High efficiency, environmentally friendly |
| Cyclization to imidazole | Functionalized intermediates | Mild reduction/oxidation | Variable | Critical for methanol incorporation |
| Final functionalization | Reduction/oxidation | Mild conditions | Variable | Achieves target compound |
Scientific Research Applications
{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Derivatives and Substituent Effects
Ethyl 1H,2H,3H-Pyrazolo[1,5-a]imidazole-7-carboxylate
- Structure : The ethyl ester analog replaces the hydroxymethyl group with a carboxylate ester (-COOEt).
- Molecular Formula : C8H11N3O2; Molecular Weight: 181.19 g/mol .
- Synthesis : Likely synthesized via cycloaddition or hydrazine-mediated reactions, as seen in related pyrazolo-imidazole derivatives .
- Applications : Esters like this are intermediates for bioactive molecules; hydrolysis could yield the hydroxymethyl derivative .
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole Hydrobromide
- Structure : Bromine substituent at the 7-position; exists as a hydrobromide salt.
- Molecular Formula : C5H7Br2N3; Molecular Weight: 268.94 g/mol .
- Key Differences : The bromine atom increases molecular weight and may enhance electrophilic reactivity compared to the hydroxymethyl group. Safety protocols for handling include avoiding heat and ignition sources .
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Structure : Iodine substituent at the 7-position.
- Molecular Formula : C5H6IN3; Molecular Weight: 235.03 g/mol .
Physical and Chemical Properties
Biological Activity
{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and research findings.
The biological activity of {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol involves its interaction with various molecular targets within cells. These targets include enzymes and receptors that play critical roles in cellular signaling pathways. The compound has been shown to modulate these targets, leading to physiological effects such as apoptosis in cancer cells and antimicrobial activity against pathogens.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds derived from {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol showed IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- The mechanism of action includes the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research indicates that {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol exhibits inhibitory effects against various bacterial strains. This suggests its potential use in treating infections caused by resistant pathogens .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol derivatives:
Q & A
Basic: What synthetic routes are reported for {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or functionalization of pyrazolo-imidazole precursors. For example, ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (C₈H₁₁N₃O₂) can serve as a starting material, followed by reduction of the ester group to a methanol moiety using LiAlH₄ or NaBH₄ under controlled conditions . Purity optimization (≥95%) requires chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the imidazole C-H protons (~δ 7.5–8.5 ppm) and the methanol group (δ ~4.6–5.0 ppm, broad for -OH) .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₇H₉N₃O: 176.0822; observed: 176.0819) .
- IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and aromatic C=N/C=C (~1600 cm⁻¹) .
Advanced: How should researchers address discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C/H/N content deviations >0.3%) may arise from incomplete purification or hygroscopic byproducts. Cross-validate with:
Thermogravimetric Analysis (TGA) : Check for moisture/solvent retention.
Combined HRMS and NMR : Verify molecular integrity if impurities are present.
Alternative purification : Use preparative HPLC for polar byproducts .
Advanced: What reaction conditions optimize microwave-assisted synthesis of pyrazolo-imidazole derivatives?
Methodological Answer:
Microwave methods reduce reaction times from hours to minutes. For example:
- Reagent ratio : 1:1.2 molar ratio of precursor to hydrazine hydrate.
- Solvent : DMF or ethanol (2–5 mL per gram substrate).
- Parameters : 300–500 W power, 3–5 minutes, monitored by TLC. Post-reaction, triturate with ice-water to precipitate the product .
Advanced: How do substituent modifications at position 7 influence biological activity in kinase inhibition studies?
Methodological Answer:
The methanol group at position 7 can be derivatized to enhance binding affinity. For instance:
- Acetylation : Replace -OH with -OAc to improve lipophilicity and cell permeability.
- Aminoalkylation : Introduce -NH-CH₂- groups for hydrogen bonding with kinase ATP pockets.
Biological assays (e.g., IC₅₀ measurements against tyrosine kinases) should compare parent and modified compounds. Structural analogs in pyrazolo[1,5-a]pyrimidines show IC₅₀ values <100 nM when substituted with electron-withdrawing groups (e.g., -CF₃) .
Advanced: What strategies resolve low yields in cyclocondensation reactions for this scaffold?
Methodological Answer:
Low yields (<50%) often result from competing side reactions. Mitigate via:
- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclization.
- Temperature control : Reflux in toluene (110°C) or use microwave irradiation.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to direct regioselectivity .
Basic: What stability considerations are critical for storing {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C.
- Moisture control : Use desiccants (silica gel) in sealed containers.
- Decomposition markers : Monitor via HPLC for oxidation byproducts (e.g., ketone formation from methanol oxidation) .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases).
- ADMET prediction : SwissADME or pkCSM to optimize logP (-1 to +3), aqueous solubility (>-4 LogS), and CYP450 inhibition profiles.
- QSAR models : Corporate Hammett constants (σ) of substituents to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
